3-(azepan-1-ylsulfonyl)-1-phenethylpyridin-2(1H)-one

Description

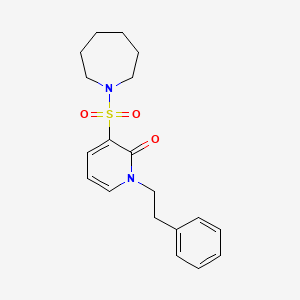

3-(Azepan-1-ylsulfonyl)-1-phenethylpyridin-2(1H)-one is a pyridin-2(1H)-one derivative characterized by two distinct substituents:

- Position 1: A phenethyl group (C₆H₅-CH₂-CH₂-) attached to the nitrogen atom of the pyridinone ring.

- Position 3: An azepane sulfonyl group (azepane-SO₂-), introducing a seven-membered saturated ring with a sulfonyl moiety.

The pyridin-2(1H)-one scaffold is a privileged structure in medicinal chemistry due to its hydrogen-bonding capacity and aromaticity, which facilitate interactions with biological targets .

Properties

IUPAC Name |

3-(azepan-1-ylsulfonyl)-1-(2-phenylethyl)pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S/c22-19-18(25(23,24)21-14-6-1-2-7-15-21)11-8-13-20(19)16-12-17-9-4-3-5-10-17/h3-5,8-11,13H,1-2,6-7,12,14-16H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYFMSPNOXXCRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylsulfonyl)-1-phenethylpyridin-2(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyridinone core, followed by the introduction of the phenethyl group through a Friedel-Crafts alkylation reaction. The azepan-1-ylsulfonyl group is then introduced via a sulfonylation reaction using azepane and a sulfonyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylsulfonyl)-1-phenethylpyridin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(azepan-1-ylsulfonyl)-1-phenethylpyridin-2(1H)-one has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Research into its pharmacological properties may reveal potential therapeutic uses, such as in the treatment of neurological disorders or cancer.

Industry: The compound’s unique structure makes it a candidate for use in materials science, including the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylsulfonyl)-1-phenethylpyridin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Substituent Diversity at Position 3

The substituent at position 3 significantly influences physicochemical properties and biological activity. Key analogs include:

- Key Insights: The azepane sulfonyl group in the target compound likely confers higher polarity and aqueous solubility compared to acetyl or aryl substituents, which may enhance pharmacokinetics .

Substituent Diversity at Position 1

The nitrogen-bound substituent modulates steric effects and lipophilicity:

- Key Insights: The phenethyl group in the target compound may enhance blood-brain barrier penetration compared to smaller substituents like methyl . Aromatic substituents (e.g., 4-aminophenyl in ) often improve binding to hydrophobic pockets in enzymes or receptors.

Biological Activity

3-(azepan-1-ylsulfonyl)-1-phenethylpyridin-2(1H)-one is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structure, featuring a pyridinone core with azepan and phenethyl substituents, suggests various pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 3-(azepan-1-ylsulfonyl)-1-(2-phenylethyl)pyridin-2-one. The molecular formula is C19H24N2O3S, with a molecular weight of 364.47 g/mol. The structure includes a pyridinone ring, an azepane moiety linked to a sulfonyl group, and a phenethyl group, which may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound may act as an enzyme inhibitor or modulator, influencing pathways related to various physiological processes.

Potential Targets

- Enzymes : The compound may inhibit key enzymes involved in metabolic pathways.

- Receptors : It could bind to neurotransmitter receptors, potentially affecting neurological functions.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. Studies suggest that the sulfonamide group can enhance the compound's efficacy against bacterial strains by disrupting bacterial cell wall synthesis.

Anticancer Properties

Preliminary studies have shown that this compound may possess anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its potential as a chemotherapeutic agent.

Neuroprotective Effects

Given its structural similarity to known neuroprotective agents, there is potential for this compound to exhibit neuroprotective effects. Research into its impact on neuronal survival and function could lead to applications in treating neurodegenerative diseases.

Research Findings and Case Studies

| Study | Findings | |

|---|---|---|

| Study 1: Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro against E. coli and S. aureus. | Suggests potential for development as an antibacterial agent. |

| Study 2: Anticancer Activity | Showed IC50 values in the micromolar range against several cancer cell lines (e.g., MCF-7). | Indicates promising anticancer properties worthy of further exploration. |

| Study 3: Neuroprotective Effects | Exhibited protective effects on neuronal cells under oxidative stress conditions in vitro. | Supports further research into neuroprotective applications. |

Synthesis and Optimization

The synthesis of this compound typically involves multi-step organic reactions, starting with the preparation of the pyridinone core followed by the introduction of the phenethyl group through Friedel-Crafts alkylation. The azepan-1-ylsulfonyl group is introduced via a sulfonylation reaction using azepane and a sulfonyl chloride derivative under basic conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.